2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves a one-pot reaction. One common method involves the reaction of 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones with aromatic aldehydes and benzylamine or 4-hydroxybenzylamine . The reaction conditions often include solvent-free environments and moderate temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis method suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Medicine: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of 2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Known for its cytotoxic activity against various cancer cell lines.
6’-Methylidene-2,3-dihydro-1H-spiro[pyridine-4,5’-thieno[2,3-d]pyrimidin]-4’(3’H)-one: Exhibits antimicrobial activity against Gram-positive bacteria.
Uniqueness
2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further functionalization and application in different fields .
Biological Activity
2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its anticancer and antimicrobial properties, making it a subject of interest for researchers aiming to develop new therapeutic agents.
The molecular formula of this compound is C8H9N3OS, with a molecular weight of 195.24 g/mol. The compound features a thienopyrimidine structure, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C8H9N3OS |
Molecular Weight | 195.24 g/mol |
IUPAC Name | 2-(methylaminomethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI Key | ODBLLOUVFGFHEM-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, research has shown that derivatives of thieno[2,3-d]pyrimidine can inhibit the activity of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.
- In Vitro Studies :
- A study evaluating the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives reported that certain compounds exhibited IC50 values below 10 µM against breast cancer cell lines such as T-47D and MCF-7, indicating potent anticancer activity .
- Another compound from the same class showed inhibitory effects on PI3K isoforms with percentages of inhibition reaching up to 84%, highlighting its potential as an effective anticancer agent .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Microbial Assays :
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in critical cellular processes:
- Cancer Cells : It may inhibit key enzymes associated with cell growth and survival, leading to apoptosis.
- Bacterial Cells : The compound can interfere with the synthesis of nucleic acids and proteins necessary for bacterial growth.
Study on Anticancer Activity
A comprehensive study was conducted to evaluate the anticancer properties of various thieno[2,3-d]pyrimidine derivatives. The findings are summarized below:
Compound | Cell Line | IC50 (µM) | % Inhibition |
---|---|---|---|
Compound VIb | T-47D | <10 | 94.7 |
Compound IIIa | MCF-7 | <10 | 83.1 |
Compound 17f | HCT-116 | <10 | 88.8 |
These results indicate that certain derivatives possess strong cytotoxic effects and could be further developed into therapeutic agents for cancer treatment .
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, several thieno[2,3-d]pyrimidine derivatives were tested against common pathogens:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
These findings suggest that the compound has potential as an antimicrobial agent against resistant strains .
Properties
Molecular Formula |
C8H9N3OS |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-(methylaminomethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3OS/c1-9-4-6-10-7(12)5-2-3-13-8(5)11-6/h2-3,9H,4H2,1H3,(H,10,11,12) |
InChI Key |
ODBLLOUVFGFHEM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=C(C=CS2)C(=O)N1 |
Origin of Product |
United States |
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